7-methyl-4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)-2H-chromen-2-one
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Description
The compound contains a chromen-2-one group, which is a heterocyclic compound that is a derivative of chromene. It also contains a 1,4-dioxa-8-azaspiro[4.5]decane group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the chromen-2-one and 1,4-dioxa-8-azaspiro[4.5]decane groups . These groups would likely contribute to the overall stability and reactivity of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chromen-2-one and 1,4-dioxa-8-azaspiro[4.5]decane groups could influence its solubility, boiling point, melting point, and other physical and chemical properties .Scientific Research Applications
Dopamine Agonist Activity
One study investigated the synthesis and pharmacological evaluation of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes with modifications at the 6-position, aiming to assess their potential as dopamine agonists. Despite a lack of central nervous system activity, one derivative showed potent dopamine agonist activity in peripheral assays, hinting at its potential for cardiovascular applications (Brubaker & Colley, 1986).
Anticancer and Anti-TB Properties
Another study focused on the design, synthesis, and evaluation of 2H-chromen-8-azaspiro[4.5]decane-7,9-dione conjugates for their anticancer and anti-tubercular activities. These compounds demonstrated moderate to potent activity against various cancer cell lines and significant activity against the MTBH37Rv strain of tuberculosis. Molecular docking studies were also performed to understand the mechanism of action against tuberculosis (Mane et al., 2020).
Antiviral Activity
Research into 1-thia-4-azaspiro[4.5]decan-3-one derivatives has revealed compounds capable of inhibiting human coronavirus and influenza virus replication. This highlights the potential of the spirodecane scaffold for antiviral drug development, with specific compounds exhibiting potent activity against human coronavirus (Apaydın et al., 2019).
Anti-inflammatory and Antioxidative Activities
A study on a highly oxygenated 2H-chromen derivative from the red seaweed Gracilaria opuntia revealed significant anti-inflammatory and antioxidative properties. This compound showed potent cyclooxygenase and lipoxygenase inhibitory activities, along with strong antioxidative capacity, suggesting its potential for therapeutic applications (Makkar & Chakraborty, 2018).
Antimicrobial Activity
Further research into thiazole substituted coumarins, incorporating the 2H-chromen-2-one structure, has shown promising antibacterial and antifungal activities. This underscores the potential of such derivatives in developing new antimicrobial agents (Parameshwarappa et al., 2009).
Properties
IUPAC Name |
4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13-2-3-15-14(12-18(22)25-16(15)10-13)11-17(21)20-6-4-19(5-7-20)23-8-9-24-19/h2-3,10,12H,4-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCJZTQRPNWSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCC4(CC3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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